molecular formula C13H18N2 B13974741 2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine

2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B13974741
M. Wt: 202.30 g/mol
InChI Key: JHRQEQSMYAABES-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the C(sp³)–H bond of tetrahydroisoquinoline with various nucleophiles .

Industrial Production Methods

the principles of green chemistry and sustainable synthetic methodologies are likely to be applied to optimize the yield and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of pathogen growth or protection of neuronal cells from damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclobutyl group in 2-Cyclobutyl-1,2,3,4-tetrahydroisoquinolin-7-amine distinguishes it from other tetrahydroisoquinoline derivatives. This unique structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-amine

InChI

InChI=1S/C13H18N2/c14-12-5-4-10-6-7-15(9-11(10)8-12)13-2-1-3-13/h4-5,8,13H,1-3,6-7,9,14H2

InChI Key

JHRQEQSMYAABES-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC3=C(C2)C=C(C=C3)N

Origin of Product

United States

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